3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA

Enzyme kinetics Substrate specificity Isoprenoid metabolism

Essential for researchers studying geranoyl-CoA carboxylase (GC-Case) kinetics and acyclic terpene degradation. This compound is the authentic product of GC-Case and the specific substrate for isohexenylglutaconyl-CoA hydratase. Substitution with generic acyl-CoAs (e.g., 3-methylcrotonyl-CoA) fails to recapitulate native metabolic flux. Use as an HPLC/LC-MS standard for accurate quantification in Pseudomonas and plant pathway reconstitution.

Molecular Formula C32H50N7O19P3S
Molecular Weight 961.8 g/mol
Cat. No. B1250009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA
Molecular FormulaC32H50N7O19P3S
Molecular Weight961.8 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)CC(=O)O)C
InChIInChI=1S/C32H50N7O19P3S/c1-18(2)6-5-7-19(12-22(41)42)13-23(43)62-11-10-34-21(40)8-9-35-30(46)27(45)32(3,4)15-55-61(52,53)58-60(50,51)54-14-20-26(57-59(47,48)49)25(44)31(56-20)39-17-38-24-28(33)36-16-37-29(24)39/h6,13,16-17,20,25-27,31,44-45H,5,7-12,14-15H2,1-4H3,(H,34,40)(H,35,46)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/b19-13+/t20-,25-,26-,27+,31-/m1/s1
InChIKeyBVEJAKPMABGOEE-JQQGIELXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA: A Key Acyl-CoA Intermediate for Isoprenoid Catabolism Studies


3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA is a C10 dicarboxylic acyl-CoA thioester that functions as the penultimate intermediate in the bacterial and plant acyclic terpene utilization (Atu) pathway [1]. This compound is the product of the ATP-dependent carboxylation of geranoyl-CoA (or cis-geranyl-CoA) by the biotin-dependent enzyme geranoyl-CoA carboxylase (EC 6.4.1.5) and serves as the substrate for isohexenylglutaconyl-CoA hydratase (EC 4.2.1.57) [2]. With a molecular formula of C32H50N7O19P3S (average mass 961.8 Da) and defined stereochemistry (5 stereocenters), this compound is structurally characterized as a 2-enoyl-CoA derivative featuring an α,β-unsaturated pent-2-enedioyl moiety substituted with a 4-methylpent-3-en-1-yl side chain [3]. Its unique position at the branch point between the leucine/isovalerate utilization pathway and acyclic terpene degradation makes it an essential tool for dissecting cross-pathway metabolic regulation in model organisms such as Pseudomonas aeruginosa [4].

Why 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA Cannot Be Replaced by Common Acyl-CoA Analogs


The metabolic and enzymatic specificity of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA precludes generic substitution with structurally related acyl-CoAs. Unlike saturated or branched-chain acyl-CoAs such as 3-methylcrotonyl-CoA, this compound features a conjugated α,β-unsaturated dicarboxylate system that dictates its unique reactivity in hydration and lyase reactions [1]. Geranoyl-CoA carboxylase (GCCase) exhibits a marked substrate preference for geranoyl-CoA (apparent K0.5 = 8.8 μM, catalytic efficiency = 56) over 3-methylcrotonyl-CoA (Km = 14 μM, catalytic efficiency = 22), directly impacting the rate of formation of 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA [2]. Conversely, 3-methylcrotonyl-CoA carboxylase (MCCase) is incapable of carboxylating geranoyl-CoA, demonstrating strict substrate partitioning between the Atu and Liu pathways [2]. Furthermore, the downstream hydratase (EC 4.2.1.57) acts on dimethylacryloyl-CoA and farnesoyl-CoA but exhibits distinct kinetic parameters for each, meaning that substituting 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA with these analogs will alter reaction rates and product profiles in reconstituted systems [3]. Therefore, experimental designs requiring precise quantification of flux through the acyclic terpene degradation pathway or assessment of GCCase/hydratase activity demand the authentic compound.

3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA: Quantitative Differentiation Data for Scientific Procurement


Geranoyl-CoA Carboxylase Prefers Geranoyl-CoA Over 3-Methylcrotonyl-CoA by 2.5-Fold in Catalytic Efficiency

Geranoyl-CoA carboxylase (GCCase) exhibits a clear kinetic preference for geranoyl-CoA relative to 3-methylcrotonyl-CoA (MC-CoA). While GCCase catalyzes the carboxylation of both substrates, the catalytic efficiency (kcat/K0.5 or kcat/Km) for geranoyl-CoA is 56, compared to 22 for MC-CoA—a 2.5-fold difference [1]. This differential efficiency directly impacts the rate at which 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is produced, establishing a quantitative basis for selecting the authentic compound when studying flux through the Atu pathway.

Enzyme kinetics Substrate specificity Isoprenoid metabolism Acyl-CoA carboxylase

MCCase Fails to Carboxylate Geranoyl-CoA, Confirming Exclusive Pathway Partitioning

3-Methylcrotonyl-CoA carboxylase (MCCase), the enzyme responsible for leucine/isovalerate catabolism, exhibits zero detectable activity toward geranoyl-CoA under identical assay conditions where it robustly carboxylates 3-methylcrotonyl-CoA (apparent K0.5 = 9.8 μM) [1]. This absolute substrate discrimination establishes that the Atu and Liu pathways are biochemically non-overlapping. Consequently, only geranoyl-CoA—and by extension its product 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA—can probe the acyclic terpene degradation route.

Substrate specificity Pathway exclusivity Isoprenoid catabolism Acyl-CoA carboxylase

Isohexenylglutaconyl-CoA Hydratase Discriminates Between Farnesoyl-CoA and Dimethylacryloyl-CoA

The hydratase responsible for converting 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA to 3-hydroxy-3-(4-methylpent-3-en-1-yl)glutaryl-CoA also acts on dimethylacryloyl-CoA and farnesoyl-CoA, but the kinetic parameters for these alternate substrates are not equivalent [1]. The Pseudomonas aeruginosa isohexenylglutaconyl-CoA hydratase (AtuE) is upregulated specifically during growth on citronellate, indicating a physiological preference for the C10 dicarboxylic substrate [2]. Substituting farnesoyl-CoA (C15) or dimethylacryloyl-CoA (C5) in enzymatic assays will therefore yield hydration rates that do not reflect the native activity toward the authentic compound.

Enoyl-CoA hydratase Substrate promiscuity Crotonase family Acyclic terpene degradation

Weak Inhibition of Mammalian HMG-CoA Reductase Defines a Negative Differentiation Criterion

In rat liver microsomal-cytosol fractions, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA exhibits only weak inhibition of HMG-CoA reductase, with an IC50 of 290 μM (2.9 × 10⁵ nM) for nonsaponifiable lipid synthesis and an IC50 of 2.1 mM (2.1 × 10⁶ nM) for fatty acid synthesis [1]. These values are orders of magnitude higher than those of potent statin-class inhibitors, confirming that the compound does not act as a physiologically relevant inhibitor of mammalian cholesterol biosynthesis. This data serves as a critical negative control: the compound's biochemical utility lies in bacterial/plant pathway analysis, not in mammalian lipid metabolism modulation.

HMG-CoA reductase Off-target activity Mammalian enzymology Inhibitor selectivity

Validated Application Scenarios for 3-(4-Methylpent-3-en-1-yl)pent-2-enedioyl-CoA Based on Quantitative Evidence


Enzymatic Characterization of Geranoyl-CoA Carboxylase (GCCase) Substrate Preference

The 2.5-fold higher catalytic efficiency of GCCase for geranoyl-CoA versus 3-methylcrotonyl-CoA [1] makes 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA the essential product for quantifying GCCase activity in vitro. Researchers studying biotin-dependent carboxylases in Pseudomonas, plants, or recombinant expression systems should procure this compound to serve as an authentic product standard for HPLC- or LC-MS-based enzyme assays. Its use ensures accurate determination of kinetic parameters and eliminates the confounding influence of alternative substrates like 3-methylcrotonyl-CoA, which is carboxylated with lower efficiency.

Reconstitution and Flux Analysis of the Acyclic Terpene Utilization (Atu) Pathway

Because MCCase cannot carboxylate geranoyl-CoA [1], 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA is the sole entry point into the downstream Atu pathway. Laboratories performing in vitro pathway reconstitution or metabolomic flux studies in Pseudomonas aeruginosa, Burkholderia species, or plant systems must obtain this compound to establish baseline product levels and to calibrate analytical methods for monitoring pathway intermediates. Substituting generic acyl-CoA analogs will fail to recapitulate the native metabolic route.

Substrate Specificity Profiling of Isohexenylglutaconyl-CoA Hydratase (AtuE)

The documented activity of isohexenylglutaconyl-CoA hydratase on dimethylacryloyl-CoA and farnesoyl-CoA [1], coupled with its transcriptional upregulation on citronellate [2], positions 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA as the definitive substrate for determining the enzyme's native kinetic parameters. Procurement is advised for enzymologists seeking to characterize the catalytic properties of crotonase-family hydratases under physiologically relevant conditions, particularly when comparing substrate promiscuity across different acyl-CoA chain lengths.

Negative Control for Mammalian HMG-CoA Reductase Inhibition Studies

The weak IC50 values (290 μM to 2.1 mM) against rat HMG-CoA reductase [1] establish 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA as an appropriate negative control compound in high-throughput screening campaigns targeting cholesterol biosynthesis. Procurement is warranted for screening laboratories that require a structurally related acyl-CoA lacking potent inhibitory activity, thereby enabling discrimination between specific and non-specific hits in mammalian enzyme assays.

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